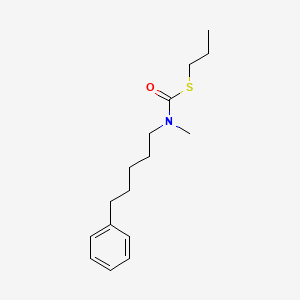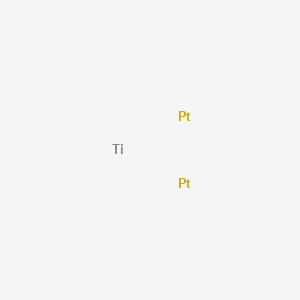
Platinum;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum-titanium compounds are a class of materials that combine the unique properties of both platinum and titanium. Platinum is a dense, malleable, and ductile metal with high resistance to corrosion and oxidation, while titanium is known for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds with enhanced catalytic, mechanical, and chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Platinum Nanoparticle Catalyst on Titanium Oxide
Method: A platinum nanoparticle catalyst can be prepared on the surface of titanium oxide. This involves the deposition of platinum nanoparticles onto titanium oxide through methods such as photodeposition or chemical reduction.
-
Laser Ablation in Liquid
Method: Nanocrystalline titanium dioxide modified with platinum can be prepared using nanosecond laser ablation in liquid. This involves irradiating a titanium metal plate in deionized water followed by ablation with a platinum target.
Industrial Production Methods
Industrial production of platinum-titanium compounds often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the controlled deposition of platinum onto titanium substrates, resulting in uniform and high-quality coatings.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents and Conditions: Platinum-titanium compounds can undergo oxidation reactions in the presence of oxygen or other oxidizing agents. These reactions typically occur at elevated temperatures.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using hydrogen gas or other reducing agents. These reactions often require high temperatures and pressures.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be facilitated by various catalysts and occur under specific temperature and pressure conditions.
科学的研究の応用
Chemistry
Platinum-titanium compounds are extensively used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization. Their unique catalytic properties make them ideal for applications in green chemistry and sustainable processes .
Biology and Medicine
In the field of medicine, platinum-titanium compounds are investigated for their potential use in cancer therapy. Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties, and the incorporation of titanium can enhance their efficacy and reduce side effects .
Industry
These compounds are used in the production of high-performance materials, such as coatings for aerospace and automotive components. Their excellent mechanical properties and resistance to corrosion make them suitable for harsh environments .
作用機序
The mechanism of action of platinum-titanium compounds involves their interaction with biological molecules, such as DNA and proteins. Platinum compounds can form cross-links with DNA, inhibiting its replication and transcription, leading to cell death. Titanium compounds can enhance this effect by stabilizing the platinum-DNA complex and increasing its binding affinity .
類似化合物との比較
Similar Compounds
-
Platinum Compounds
Properties: Platinum compounds, such as cisplatin, are known for their anticancer properties and catalytic activity.
Comparison: Platinum-titanium compounds offer enhanced stability and reduced toxicity compared to pure platinum compounds.
-
Titanium Compounds
Properties: Titanium compounds, such as titanium dioxide, are widely used in photocatalysis and as pigments.
Uniqueness
Platinum-titanium compounds are unique due to their combined properties of high catalytic activity, mechanical strength, and biocompatibility. This makes them suitable for a wide range of applications, from industrial catalysis to medical treatments .
特性
CAS番号 |
106436-47-9 |
|---|---|
分子式 |
Pt2Ti |
分子量 |
438.0 g/mol |
IUPAC名 |
platinum;titanium |
InChI |
InChI=1S/2Pt.Ti |
InChIキー |
PXYGMNOXLCMLPZ-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14340799.png)
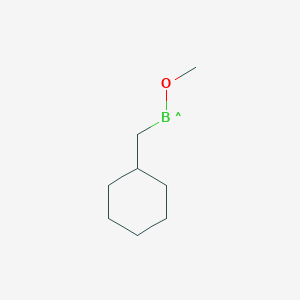
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
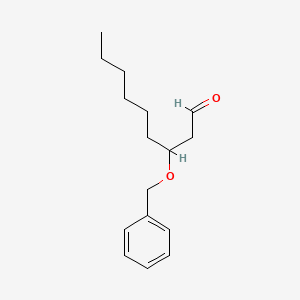
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)
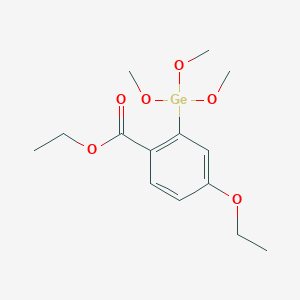
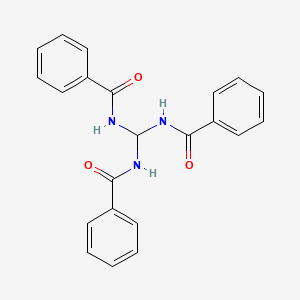
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
